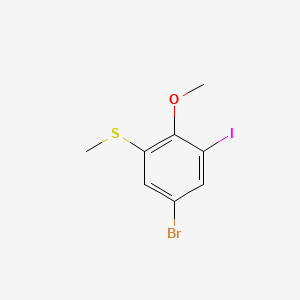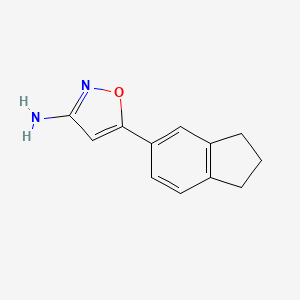
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the indene moiety in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method employs a copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and copper(I) catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the isoxazole ring.
Scientific Research Applications
This compound has significant scientific research applications due to its potential biological activities. Isoxazole derivatives, including 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine, have been studied for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the modulation of cell signaling pathways.
Comparison with Similar Compounds
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be compared with other similar compounds, such as 3,5-disubstituted isoxazoles and other indene-containing isoxazole derivatives . These compounds share similar structural features and may exhibit comparable biological activities. the presence of different substituents on the isoxazole ring or the indene moiety can lead to variations in their biological effects and potency. The uniqueness of this compound lies in its specific combination of the isoxazole and indene structures, which may confer distinct biological properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-11(15-14-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) |
InChI Key |
DALSXURCDDXJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



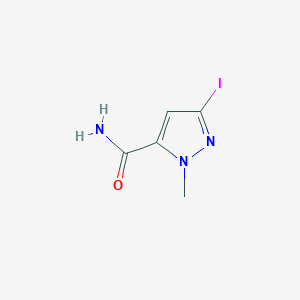
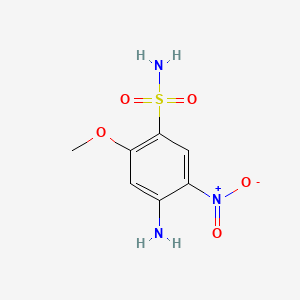

![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
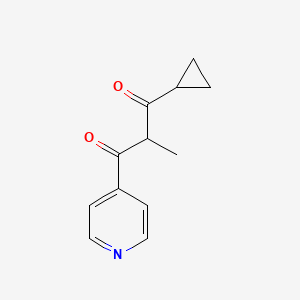

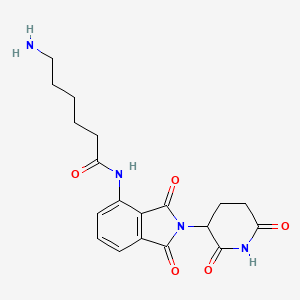
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
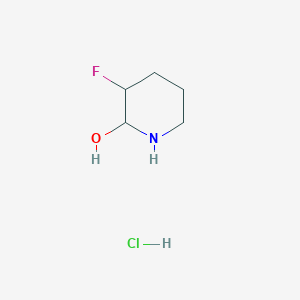
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)

